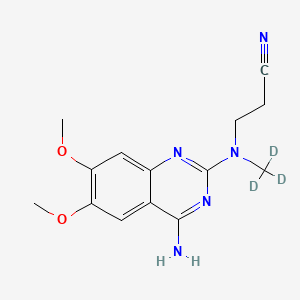

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 290.341. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine, also known by its CAS number 1185144-54-0, is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C14H14D3N5O2

Molecular Weight: 290.34 g/mol

CAS Number: 1185144-54-0

SMILES Notation: [2H]C([2H])([2H])N(CCC#N)c1nc(N)c2cc(OC)c(OC)cc2n1

This compound is characterized by the presence of a quinazoline moiety, which is often associated with various biological activities, particularly in the realm of pharmacology.

This compound has been identified as a potential α1-adrenoceptor antagonist . This mechanism suggests its role in modulating adrenergic signaling pathways, which are crucial in various physiological processes including vascular tone and neurotransmission.

Pharmacological Effects

-

Anticonvulsant Activity:

- In studies involving animal models, compounds structurally related to this compound have demonstrated significant anticonvulsant properties. For instance, related analogs have shown efficacy in antagonizing seizures induced by maximal electroshock (MES), indicating a potential therapeutic application in epilepsy .

- Sedative Effects:

Case Studies and Research Findings

Toxicology and Safety Profile

While specific toxicological data for this compound is limited, related compounds have undergone various safety assessments. It is essential to conduct comprehensive toxicological studies to evaluate the safety profile before clinical applications.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a quinazoline core, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of amino and cyano groups enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine has been investigated for its potential as an anticancer agent. The quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation.

Case Studies:

- Inhibition of Kinases : Research has shown that quinazoline derivatives can effectively inhibit tyrosine kinases, which play a critical role in cancer signaling pathways. Studies indicate that modifications to the quinazoline structure can enhance selectivity and potency against specific cancer types .

Proteomics

The compound is also utilized in proteomics research due to its ability to label proteins for identification and quantification. The incorporation of deuterium (D3) allows for mass spectrometry-based detection, making it valuable in studies involving protein interactions and dynamics.

Case Studies:

- Protein Labeling : In proteomic analyses, the compound has been used to label specific proteins, facilitating their detection amidst complex biological samples. This application is crucial for understanding protein function and interactions within cellular pathways .

Drug Development

Given its structural features, this compound is being explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents for diseases such as cancer and infectious diseases.

Case Studies:

- Lead Compound Exploration : Early-stage drug discovery has identified several analogs of this compound that exhibit improved efficacy and reduced toxicity profiles in preclinical models .

Data Table: Comparative Analysis of Quinazoline Derivatives

Propiedades

IUPAC Name |

3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOVXHZDHACRNQ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.